Cizolirtine
Overview
Description
Cizolirtine, chemically known as (±)-5-{α-[2-(dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazol citrate, is a compound with a potent analgesic profile. It has demonstrated significant antinociceptive properties in various rodent models of acute pain. This compound is being developed as a drug for analgesia and for treating urinary incontinence .
Preparation Methods
The synthesis of Cizolirtine involves several steps. One of the methods includes the preparation of a precursor alcohol, (±)-2-[phenyl(1-methyl-1H-pyrazol-5-yl)methoxy]-N,N-dimethylethanamine, and its enantiomers. The process involves the use of reagents such as zinc and specific ligands under controlled conditions . Industrial production methods are designed to ensure the purity and yield of the compound, adhering to stringent pharmaceutical standards .
Chemical Reactions Analysis
Cizolirtine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions involve the gain of electrons, often using reducing agents like hydrogen.
Scientific Research Applications
Cizolirtine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying analgesic mechanisms.
Biology: Investigated for its effects on neurotransmitter release.
Medicine: Developed for treating pain and urinary incontinence. .
Industry: Utilized in the development of new analgesic drugs and treatments for urinary disorders.
Mechanism of Action
Cizolirtine exerts its effects by modulating the release of calcitonin gene-related peptide and substance P from primary afferent fibers and dorsal horn interneurons at the spinal level. This modulation is mediated through presynaptic serotonin and alpha-2 adrenoceptors, contributing to its analgesic and urinary incontinence treatment properties .
Comparison with Similar Compounds
Cizolirtine is unique due to its dual action on pain and urinary incontinence. Similar compounds include:
Diphenhydramine: An antihistaminic drug with a similar diarylalkylamine structure but different therapeutic uses.
Oxybutynin: Used for treating urinary incontinence but with a different mechanism of action
Biological Activity
Cizolirtine, a compound recognized for its modulation of substance P and calcitonin gene-related peptide (CGRP) release, has garnered attention for its potential therapeutic applications, particularly in pain management and treatment of overactive bladder. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
Chemical Profile
This compound is chemically characterized as [(±)-5-{α-[2-(dimethylamino)ethoxy]benzyl}-1-methyl-1H-pyrazol citrate]. It has demonstrated significant analgesic properties across multiple models of pain, including acute and chronic neuropathic pain.
This compound's primary mechanism involves the modulation of neuropeptides involved in nociceptive signaling. It significantly reduces the spinal release of substance P and CGRP, which are crucial in transmitting pain signals from peripheral sites to the central nervous system. This modulation is believed to be associated with increased levels of noradrenaline and serotonin in the extracellular space, leading to decreased nociceptive transmission at supraspinal levels .
Preclinical Studies
This compound has shown a dose-dependent reduction in pain responses in various rodent models:
- Acute Pain Models : In studies involving chemical (phenylbenzoquinone or acetic acid), thermal (tail-flick), and mechanical stimuli (tail-pinch), this compound effectively alleviated pain behaviors .
- Chronic Pain Models : Significant effects were observed in models of chronic painful neuropathy, including:
Clinical Trials
Clinical trials have corroborated the preclinical findings, demonstrating this compound's efficacy in managing various pain conditions:
- Posttraumatic/Postherpetic Neuropathy : Patients reported significant reductions in pain levels.
- Cancer Pain and Diabetic Neuropathy : this compound provided notable relief, aligning with preclinical data .
Efficacy in Overactive Bladder
This compound has also been investigated for its effects on overactive bladder (OAB). In a phase II proof-of-concept clinical trial:
- Study Design : Patients with OAB received this compound citrate at varying doses.
- Results : The trial reported significant improvements in bladder diary variables compared to placebo, including:
Safety and Genotoxicity
Safety assessments have been conducted to evaluate the genotoxic potential of this compound. In vitro studies indicated no evidence of mutagenic activity across various experimental conditions. However, lifetime oral administration in rodent models was associated with instances of skin fibrosarcomas, raising concerns about long-term safety .
Summary Table of Key Findings
Study Type | Model/Condition | Key Findings |
---|---|---|
Preclinical | Acute Pain Models | Dose-dependent analgesic effects |
Preclinical | Chronic Pain (Neuropathy) | Alleviation of allodynia |
Clinical Trial | Postherpetic Neuropathy | Significant pain reduction |
Clinical Trial | Overactive Bladder | Improved bladder function parameters |
Safety Assessment | Genotoxicity | No mutagenic activity; safety concerns noted |
Properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-17(2)11-12-19-15(13-7-5-4-6-8-13)14-9-10-16-18(14)3/h4-10,15H,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJBKFKXGPPMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CC=CC=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869923 | |
Record name | Cizolirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142155-43-9 | |
Record name | Cizolirtine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142155439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cizolirtine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CIZOLIRTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMP167WV5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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